Octane-1-sulfonate

HPLC Ion-Pair Chromatography Ionic Liquid Analysis

Choose sodium octane-1-sulfonate (CAS 5324-84-5) for reproducible RP-HPLC. Its C8 chain delivers superior retention vs. C7 heptane-sulfonate while avoiding excessive run times of C10 decane-sulfonate—streamlining method development and extending column life. As a non-fluorinated surfactant, it directly replaces PFOS-based agents in metal finishing and firefighting foams, ensuring regulatory compliance. Its inability to co-micellize with SDS makes it uniquely suited for protein purification. Procure today.

Molecular Formula C8H17O3S-
Molecular Weight 193.29 g/mol
Cat. No. B1232041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctane-1-sulfonate
Synonyms1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate
Molecular FormulaC8H17O3S-
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCCCCCCCS(=O)(=O)[O-]
InChIInChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1
InChIKeyWLGDAKIJYPIYLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Octane-1-Sulfonate: A Mid-Chain Alkyl Sulfonate Ion-Pairing Reagent for Optimized HPLC Retention and Solubility


Sodium octane-1-sulfonate (CAS 5324-84-5) is an anionic surfactant belonging to the linear alkyl sulfonate class [1]. Its molecular structure features an eight-carbon hydrophobic alkyl chain and a sulfonate head group, rendering it amphiphilic. This compound is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of basic and cationic analytes, including peptides and proteins . Its performance is critically dependent on its chain length, which dictates its hydrophobicity, retention strength, and critical micelle concentration (CMC) relative to other homologs in the series.

Why Alkyl Sulfonate Substitution Fails: Chain Length Dictates Retention, Solubility, and Micelle Formation in Analytical Workflows


Alkyl sulfonate homologs (e.g., pentane-, hexane-, heptane-, octane-, decane-) are not interchangeable. Their performance in RP-HPLC ion-pair chromatography is a direct function of the alkyl chain length [1]. Increasing the carbon number significantly increases the retention factor (k') of analytes by enhancing hydrophobic adsorption of the ion-pair to the stationary phase [2]. Substituting a shorter chain (e.g., heptane-sulfonate) for an octane-sulfonate can lead to insufficient retention and poor resolution, while a longer chain (e.g., decane-sulfonate) may cause excessive retention and extended run times [3]. Furthermore, the critical micelle concentration (CMC) decreases with increasing chain length, which can inadvertently introduce micellar phases that alter selectivity and cause peak distortion if the working concentration is not carefully adjusted [4]. Therefore, selecting the precise chain length is a critical method parameter for achieving validated, reproducible separations.

Quantitative Differentiation Guide: Octane-1-Sulfonate vs. Heptane-, Decane-Sulfonate, SDS, and Perchlorate in HPLC and Surfactant Applications


HPLC Retention Time for Piperidinium Cations: Octane-1-Sulfonate Provides Intermediate Retention Between Heptane and Decane Homologs

In a study analyzing piperidinium ionic liquid cations, the retention time of analytes was directly correlated with the alkyl chain length of the ion-pairing reagent [1]. Using a consistent mobile phase and column, the retention time increased in the order: sodium 1-heptanesulfonate < sodium 1-octanesulfonate < sodium 1-decanesulfonate. This trend is due to the increasing hydrophobic interaction between the ion-pair and the C18 stationary phase [1].

HPLC Ion-Pair Chromatography Ionic Liquid Analysis

SDS Micelle Participation: Octane-1-Sulfonate is Excluded from SDS Micelles, Unlike Dodecane-Sulfonate

A 2023 study in the Journal of Molecular Liquids investigated the interaction of various sodium 1-alkylsulfonates with sodium dodecyl sulfate (SDS) micelles [1]. The research demonstrated that while all tested alkyl sulfonates decrease the CMC of SDS, only sodium 1-dodecanesulfonate (C12) molecules are actually incorporated into and participate in the formation of SDS micelles. Sodium 1-octanesulfonate (C8) and sodium 1-decanesulfonate (C10) are excluded from the micellar structure and act solely as electrolytes [1].

Surfactant Science Micellization Protein Binding

Ethane Solubilization Capacity: Octane-1-Sulfonate Micelles Show a Higher Solubilization Capacity than Heptane-1-Sulfonate

A study on the solubility of ethane gas in aqueous solutions of alkyl sulfonate surfactants measured the solubilization capacity above the CMC for homologs from pentane- to octane-sulfonate [1]. The data show that at high surfactant concentrations, the solubility of ethane increases as a linear function of surfactant concentration, with the slope (representing solubilization capacity) increasing with alkyl chain length. Sodium 1-octanesulfonate exhibited a significantly greater capacity to solubilize ethane compared to sodium 1-heptanesulfonate and sodium 1-hexanesulfonate [1].

Solubility Gas Hydrates Micellar Properties

Regulatory and Safety Advantage: Octane-1-Sulfonate is a Non-Fluorinated Alternative to PFOS in Electroplating and Firefighting Foams

Perfluorooctane sulfonate (PFOS) is a highly effective surfactant but is now a globally restricted substance under the Stockholm Convention due to its extreme environmental persistence, bioaccumulation, and toxicity [1]. Sodium 1-octanesulfonate, a non-fluorinated analog, is being actively investigated and implemented as a safer alternative in applications requiring strong anionic surfactant properties, such as chromium electroplating mist suppression and firefighting foams [2].

Environmental Safety Regulatory Compliance PFAS Alternatives

Analytical Purity and UV Transparency: Octane-1-Sulfonate Specifications Match or Exceed Heptane-1-Sulfonate for HPLC

Commercial specifications for HPLC-grade ion-pairing reagents are critical for method robustness. Sodium 1-octanesulfonate is routinely available with a purity of ≥99.0% (by titration) , which is comparable to sodium 1-heptanesulfonate monohydrate (typically ≥99.0% purity) . Crucially, its UV absorbance specifications are optimized for low-wavelength detection, with a maximum absorbance of ≤0.04 AU at 254 nm and ≤0.04 AU at 280 nm in a 2.7 g/50 mL solution, ensuring minimal baseline noise during sensitive HPLC-UV analysis [1].

HPLC Reagent Purity UV Detection

Optimal Procurement Scenarios for Octane-1-Sulfonate Based on Verified Performance Advantages


Optimizing Resolution in HPLC Method Development for Moderately Hydrophobic Basic Analytes

For researchers developing a new RP-HPLC method for a basic drug or peptide with intermediate hydrophobicity, sodium octane-1-sulfonate is the logical starting point. The evidence confirms that its C8 chain provides greater retention than a C7 heptane-sulfonate, improving separation of closely eluting peaks, while avoiding the excessively long retention times and high organic solvent consumption that a C10 decane-sulfonate would impose [1]. This balance streamlines method development and enhances column lifetime by allowing for more practical mobile phase compositions [2].

Process Development Involving SDS-Protein Complexes Without Detergent Interference

In downstream bioprocessing where a protein has been denatured using SDS, octane-1-sulfonate serves a unique role. Its proven inability to co-micellize with SDS, unlike its dodecane-sulfonate counterpart, means it can be used to adjust ionic strength or act as a secondary detergent for buffer exchange without forming complex mixed micelles that hinder subsequent refolding or chromatographic steps [3]. This property makes it a valuable tool for formulating robust and predictable protein purification protocols.

Reformulation of Industrial Fluids to Comply with PFAS Regulations

Industrial formulators in the metal finishing (e.g., decorative chrome plating) and firefighting sectors must urgently replace PFOS-based surfactants to meet global regulatory bans [4]. Sodium octane-1-sulfonate, as a non-fluorinated anionic surfactant with strong wetting and emulsifying properties, is a proven drop-in alternative for mist suppression and foam stabilization [5]. Procuring this compound directly addresses the immediate need for legally compliant, environmentally acceptable formulations without sacrificing performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octane-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.